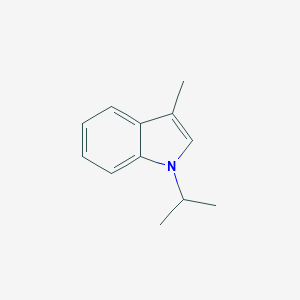
1-Isopropyl-3-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-3-methyl-1H-indole, also known as this compound, is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Table 1: Synthesis Methods for Indole Derivatives
Biological Activities
The biological activity of 1-Isopropyl-3-methyl-1H-indole has been explored in several studies, highlighting its potential as a pharmacologically active compound.
Anticancer Activity
Recent studies indicate that derivatives of indole, including this compound, exhibit significant anticancer properties. For instance, compounds containing the indole moiety have shown efficacy against various cancer cell lines, including breast and lung cancers.
- Case Study : A series of indole derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines (e.g., MDA-MB-231, MCF-7). The results indicated that certain substitutions on the indole ring significantly enhanced anticancer activity .
Antimicrobial Properties
Indoles are also recognized for their antimicrobial properties. The presence of specific substituents can enhance their effectiveness against bacterial strains.
- Case Study : A study focused on synthesizing indole-based compounds for testing against Mycobacterium tuberculosis, revealing promising results in inhibiting bacterial growth .
Applications in Drug Development
The incorporation of this compound into drug formulations is being explored due to its pharmacological potential.
Fluvastatin Derivatives
One notable application is in the development of fluvastatin derivatives, where this compound serves as a key intermediate. Fluvastatin is a cholesterol-lowering medication that benefits from the indole structure's bioactivity.
- Synthesis Insight : The synthesis of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, an intermediate in fluvastatin synthesis, showcases the importance of indole derivatives in pharmaceutical applications .
Future Directions and Research Opportunities
The versatility of this compound opens avenues for further research:
- Novel Anticancer Agents : Continued exploration into modifications of the indole structure may yield more potent anticancer agents.
- Antimicrobial Research : Investigating the mechanisms behind the antimicrobial properties could lead to new treatments for resistant bacterial strains.
Propriétés
Numéro CAS |
10560-08-4 |
|---|---|
Formule moléculaire |
C12H15N |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
3-methyl-1-propan-2-ylindole |
InChI |
InChI=1S/C12H15N/c1-9(2)13-8-10(3)11-6-4-5-7-12(11)13/h4-9H,1-3H3 |
Clé InChI |
HCJFUTKOOJKIFR-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)C(C)C |
SMILES canonique |
CC1=CN(C2=CC=CC=C12)C(C)C |
Synonymes |
1H-Indole,3-methyl-1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















